N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound that features a unique combination of an indole derivative and a bicyclic structure
Properties
IUPAC Name |
N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S/c1-12(20-25(23,24)22-10-13-3-5-16(22)8-13)7-14-11-21(2)18-6-4-15(19)9-17(14)18/h4,6,9,11-13,16,20H,3,5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMAGHBOGJALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=C1C=C(C=C2)F)C)NS(=O)(=O)N3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:
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Indole Derivative Synthesis: : The initial step involves the synthesis of the 5-fluoro-1-methylindole moiety. This can be achieved through electrophilic substitution reactions on an indole nucleus, where fluorine and methyl groups are introduced using reagents like fluorinating agents and methyl iodide under controlled conditions .
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Formation of the Propan-2-yl Linker: : The next step involves the attachment of a propan-2-yl group to the indole derivative. This can be done through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate .
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Bicyclic Structure Formation: : The synthesis of the 2-azabicyclo[2.2.1]heptane structure can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under thermal conditions .
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Sulfonamide Formation: : Finally, the sulfonamide group is introduced by reacting the bicyclic amine with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted indole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has shown promise in interacting with specific enzymes and receptors, making it a candidate for drug development. Its indole moiety is known for its ability to bind to multiple biological targets.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate biological pathways makes it a valuable compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its unique structure provides opportunities for innovation in material science and catalysis.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to serotonin receptors, while the bicyclic structure may interact with other protein targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-fluoro-1-methylindol-3-yl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
- N-[1-(5-chloro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
- N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
What sets N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide apart is its specific combination of a fluorinated indole and a bicyclic sulfonamide structure. This unique arrangement allows for distinct interactions with biological targets, potentially leading to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
